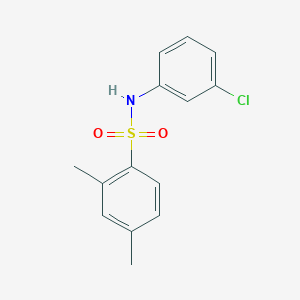![molecular formula C27H23NO5S B281615 Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281615.png)
Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate, also known as IMNF, is a synthetic compound that has shown potential in scientific research. It belongs to the class of naphthofuran derivatives and has been studied for its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is not fully understood. However, it is believed to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. Studies have shown that Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and tumor growth.
Biochemical and physiological effects:
Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been shown to exhibit various biochemical and physiological effects. Studies have shown that Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has also been shown to reduce inflammation in various animal models of inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate in lab experiments include its relatively easy synthesis, low toxicity, and potential for use in various scientific research areas. However, there are also some limitations to its use, including its limited solubility in water and some organic solvents, and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate. One direction is to further investigate its potential use in the treatment of various diseases such as cancer and inflammation. Another direction is to study its mechanism of action in more detail to better understand its effects on cells and tissues. Additionally, further studies are needed to optimize the synthesis and purification methods of Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate to improve its yield and purity.
Synthesis Methods
The synthesis of Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate involves the reaction of 2-naphthylsulfonamide with 2-methyl-5-nitronaphtho[1,2-b]furan-3-carboxylic acid using isopropyl alcohol as a solvent. The reaction is carried out under reflux conditions for several hours, followed by purification and isolation of the product.
Scientific Research Applications
Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been studied for its potential application in various scientific research areas. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has also been studied for its potential use in the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.
properties
Molecular Formula |
C27H23NO5S |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
propan-2-yl 2-methyl-5-(naphthalen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H23NO5S/c1-16(2)32-27(29)25-17(3)33-26-22-11-7-6-10-21(22)24(15-23(25)26)28-34(30,31)20-13-12-18-8-4-5-9-19(18)14-20/h4-16,28H,1-3H3 |
InChI Key |
FSIBCRQRNPFDSW-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)OC(C)C |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281532.png)
![N-[(4-methoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281538.png)
![N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281539.png)
![4-chloro-N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281540.png)
![N-[(4-ethylphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281541.png)
![N-(mesitylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281543.png)
![4-chloro-N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281546.png)
![N-[(4-fluorophenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281547.png)
![N-[(4-bromophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281549.png)

![4-methyl-N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281553.png)
![N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B281556.png)
![4-fluoro-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281566.png)
![4-methyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281568.png)